molecular formula C7H7BrF2N2O2 B13910769 Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13910769
M. Wt: 269.04 g/mol
InChI Key: YQETXXVVTKFBEC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position, a difluoromethyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the difluoromethyl group: This step can involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under suitable reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromine atom can participate in halogen bonding interactions. The ethyl ester group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-1-(difluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    Ethyl 5-bromo-1-(methyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of difluoromethyl.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 5-bromo-1-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-11-12(5(4)8)7(9)10/h3,7H,2H2,1H3

InChI Key

YQETXXVVTKFBEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(F)F)Br

Origin of Product

United States

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